2-[3-(Tritylamino)phenyl]ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-[3-(Tritylamino)phenyl]ethanol involves a mixture of isopropanol, diethylaminc, ethanolamine, and triphenylchloromethane. The mixture is stirred at room temperature for 3 hours. The resulting solution is then poured into ice-cold water under continuous stirring. The precipitate is filtered off and dried. The crude product is digested in toluene, then filtered off and dried in vacuo at 60° C. This process yields about 85% of the pure desired compound.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trityl group (three phenyl groups attached to a single carbon atom) and an ethanol group. The trityl group contributes to the molecule’s large size and complexity.Chemical Reactions Analysis
The chemical reactions of alcohols like this compound mainly occur at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom. Two major types of reactions are dehydration and oxidation .Physical and Chemical Properties Analysis
Alcohols have a tetrahedral geometry around the oxygen atom due to sp3 hybridization. The presence of a highly electronegative oxygen gives alcohols a relatively high dipole moment. Alcohols contain an extremely polar covalent O-H bond, which leads to hydrogen bonding .Safety and Hazards
Ethanol, a type of alcohol, is flammable and can cause fires and explosions. It has a flash point at atmospheric pressure around 14 °C. Ethanol is harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .
Properties
IUPAC Name |
2-[3-(tritylamino)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c29-20-19-22-11-10-18-26(21-22)28-27(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-18,21,28-29H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMVEAKXUTLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC(=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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